![molecular formula C19H26ClN7O B8101461 2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B8101461.png)
2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Overview
Description
2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C19H26ClN7O and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Relationships
A study by Werbel et al. (1986) synthesized a series of compounds structurally similar to 2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol and evaluated their antimalarial activity. The research highlighted the correlation between antimalarial potency and the electron donation and size of the phenyl ring substituents. The compounds showed high activity against resistant strains of malaria parasites and promising pharmacokinetic properties, leading to suggestions for clinical trials (Werbel et al., 1986).
Beta-adrenergic Blocking Activity
Jindal et al. (2003) synthesized and evaluated the beta-adrenergic blocking activity of compounds similar to the subject chemical. These compounds showed comparable beta-adrenergic receptor affinity to propranolol and demonstrated non-selective beta-adrenergic blocking activity, indicating their potential use in conditions where beta-blockade is beneficial (Jindal et al., 2003).
Antidepressant-like Action
The research by Pałucha-Poniewiera et al. (2010) explored the antidepressant-like action of group II mGlu receptor antagonists, revealing that these compounds have a mechanism of action different from typical antidepressants like SSRIs. The study suggested that the blockade of group II mGlu receptors might be effective in treating depression (Pałucha-Poniewiera et al., 2010).
Potential Anticonvulsant Properties
Hamor and Farraj (1965) studied alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, structurally related to the subject chemical, for their anticonvulsant activity. The results suggested that steric hindrance significantly influences the anticonvulsant properties of these compounds (Hamor & Farraj, 1965).
Antiparkinsonian Activity
Ardashov et al. (2013) synthesized derivatives of a compound similar to the subject chemical and assessed their antiparkinsonian activity. The study found that certain substituents at specific positions did not diminish the antiparkinsonian activity, providing insights for further drug development in this area (Ardashov et al., 2013).
properties
IUPAC Name |
2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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